molecular formula C18H17NO4 B3062204 6,7-Dimethoxy-4-(2-methoxyphenoxy)quinoline CAS No. 190726-38-6

6,7-Dimethoxy-4-(2-methoxyphenoxy)quinoline

Cat. No.: B3062204
CAS No.: 190726-38-6
M. Wt: 311.3 g/mol
InChI Key: ZTLZYKICAWTOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-4-(2-methoxyphenoxy)quinoline is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

190726-38-6

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

6,7-dimethoxy-4-(2-methoxyphenoxy)quinoline

InChI

InChI=1S/C18H17NO4/c1-20-15-6-4-5-7-16(15)23-14-8-9-19-13-11-18(22-3)17(21-2)10-12(13)14/h4-11H,1-3H3

InChI Key

ZTLZYKICAWTOKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C3C=C(C(=CC3=NC=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (102 mg) and commercially available 2-methoxyphenol (0.5 ml) were mixed and stirred at 150° C. for 8 hours. The reaction mixture was neutralized with saturated aqueous sodium hydrogen carbonate and then partitioned between water and ethyl acetate, and the ethyl acetate layer was washed with brine and then dried with sodium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by column chromatography on silica gel eluting first with hexane/ethyl acetate and then with chloroform/methanol to obtain 76 mg of the title compound (yield: 54%).
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.